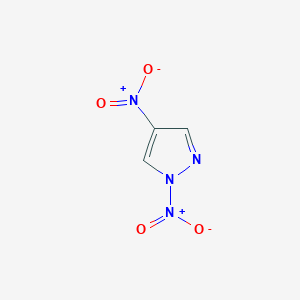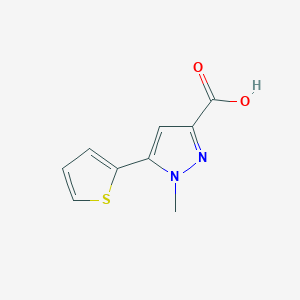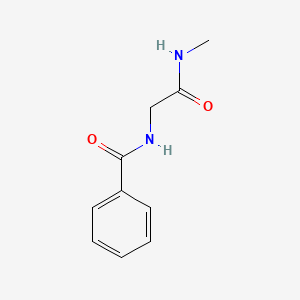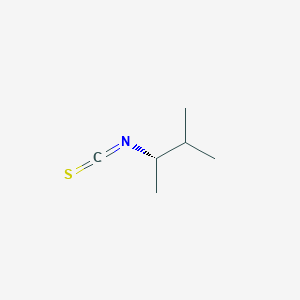
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Descripción general
Descripción
“1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride” is a compound that belongs to the pyrazole family1. Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms1. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry1.
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach1. There are also other methods like the silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP)2.
Molecular Structure Analysis
The molecular structure of pyrazoles is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity1. This structure is also available as a 2D Mol file or as a computed 3D SD file3.
Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media1. They have been the focus of many techniques, mostly because of how frequently they are used1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride” are not explicitly mentioned in the search results. However, a related compound, “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, is described as a white to cream or pale yellow crystalline powder with a melting point of 136.0-145.0°C5.Aplicaciones Científicas De Investigación
Heterocyclic Analogues Synthesis
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride is used in the synthesis of heterocyclic analogues, specifically 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones. These compounds are synthesized using a reaction with 1-substituted 2-pyrazolin-5-ones and have potential applications in pharmaceutical and agrochemical industries due to their unique structural features (Datterl et al., 2010).
Flexible Synthesis of Pyrazoles
The compound is integral in the flexible synthesis of pyrazoles with functionalized side chains. This synthesis is vital for creating ligands, which can be used in various chemical processes, including catalysis and material science. The ligands formed have potential applications in binding and hydrogen bonding due to their unique positioning of ligating side chains (Grotjahn et al., 2002).
Catalytic Applications
In organic synthesis, this compound is used to catalyze the formation of complex pyrazole derivatives. These catalysts are used in synthesizing biologically active compounds and have potential applications in drug discovery and development (Zare et al., 2014).
Synthesis of Acyl Thiourea Derivatives
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride plays a crucial role in synthesizing novel pyrazole acyl thiourea derivatives. These derivatives have shown promising results in preliminary antifungal activity tests, indicating potential applications in developing new antifungal agents (Wu et al., 2012).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives in corrosion inhibition. These compounds, synthesized using 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, have shown effectiveness in protecting metal surfaces, particularly in acidic environments. This application is crucial in material science and industrial maintenance (Abdel Hameed et al., 2020).
Safety And Hazards
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media1. The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives1.
Propiedades
IUPAC Name |
1-methyl-5-phenylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(7-9(13-14)11(12)15)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTILSLHNBUQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428767 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride | |
CAS RN |
859850-98-9 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






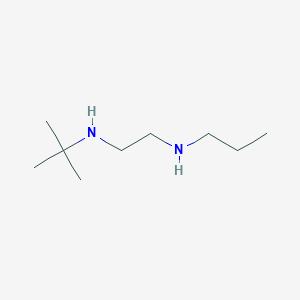


![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)

![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)
